molecular formula C13H18O4 B14709382 Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester CAS No. 20744-05-2

Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester

Cat. No.: B14709382
CAS No.: 20744-05-2
M. Wt: 238.28 g/mol
InChI Key: SRFIFJQITAXWIA-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester is an organic compound with the molecular formula C13H18O4. This compound is known for its unique structure, which includes a butanoic acid backbone with a 4-methoxyphenoxy group attached to it. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester typically involves the esterification of butanoic acid with 4-(4-methoxyphenoxy) alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The methoxyphenoxy group may also contribute to its biological activity by modulating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-(4-methoxyphenoxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-(4-Methoxyphenoxy)butanoic acid: The free acid form of the compound.

    Ethyl 4-(4-methoxyphenoxy)butanoate: Another ester derivative with a similar structure.

Uniqueness

Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of the methoxyphenoxy group also adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

CAS No.

20744-05-2

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenoxy)butanoate

InChI

InChI=1S/C13H18O4/c1-3-16-13(14)5-4-10-17-12-8-6-11(15-2)7-9-12/h6-9H,3-5,10H2,1-2H3

InChI Key

SRFIFJQITAXWIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)OC

Origin of Product

United States

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